Cas no 10438-96-7 (Methylsulfamoyl chloride)

Methylsulfamoyl chloride (CH₃NHSO₂Cl) is a reactive sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its sulfamoyl group enables efficient introduction of the methylsulfamoyl moiety into target molecules, making it valuable for constructing sulfonamides and other sulfur-containing compounds. The compound exhibits high reactivity with nucleophiles, facilitating amidation and esterification reactions under mild conditions. It is particularly useful in medicinal chemistry for modifying bioactive molecules to enhance their properties. Proper handling is required due to its moisture sensitivity and potential corrosivity. Methylsulfamoyl chloride is typically employed in controlled environments with anhydrous conditions to ensure optimal performance.
Methylsulfamoyl chloride structure
Methylsulfamoyl chloride structure
Product name:Methylsulfamoyl chloride
CAS No:10438-96-7
MF:CH4ClNO2S
Molecular Weight:129.565958023071
MDL:MFCD00126938
CID:136214
PubChem ID:11789235

Methylsulfamoyl chloride 化学的及び物理的性質

名前と識別子

    • Sulfamoyl chloride,N-methyl-
    • Methylsulfamoyl Chloride
    • N-methylsulfamoyl chloride
    • N-methyl-Sulfamoyl chloride
    • (MethylsulfaMoyl)chloranuide
    • Methylaminosulfonyl chloride
    • N-Methylaminosulfonyl chloride
    • Methylsulfamoylchloride
    • methylsulfamyl chloride
    • methyl sulfamoyl chloride
    • Sulfamoyl chloride, methyl-
    • Methylsulfamoylchlorid
    • methylsulfamyl choride
    • Methylsulphamoyl chloride
    • methylsulfamic acid chloride
    • N-methyl sulfamoyl chloride
    • UJJUEJRWNWVHCM-UHFFFAOYSA-N
    • BCP04290
    • Methylsulfamoyl c
    • 10438-96-7
    • MFCD00126938
    • FT-0600279
    • Methylsulfamoyl chloride, AldrichCPR
    • SY004236
    • N-methylsulfamoylchloride
    • SCHEMBL573159
    • AKOS000196689
    • METHOTREXATEHYDRATE
    • DTXSID20472720
    • EN300-112730
    • AMY20578
    • CS-0150984
    • A21090
    • CS-11064
    • DB-007699
    • STL301755
    • Methylsulfamoyl chloride
    • MDL: MFCD00126938
    • インチ: 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3
    • InChIKey: UJJUEJRWNWVHCM-UHFFFAOYSA-N
    • SMILES: ClS(NC)(=O)=O

計算された属性

  • Exact Mass: 128.965127g/mol
  • Surface Charge: 0
  • XLogP3: 0.1
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 1
  • Exact Mass: 128.965127g/mol
  • 単一同位体質量: 128.965127g/mol
  • Topological Polar Surface Area: 54.6Ų
  • Heavy Atom Count: 6
  • 複雑さ: 110
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • Boiling Point: 188.9±23.0 ºC (760 Torr),
  • フラッシュポイント: 68.0±22.6 ºC,
  • Refractive Index: 1.468
  • Solubility: 可溶性(110 g/l)(25ºC)、
  • PSA: 54.55000
  • LogP: 1.16110
  • じょうきあつ: 3.1±0.2 mmHg at 25°C

Methylsulfamoyl chloride Security Information

Methylsulfamoyl chloride 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Methylsulfamoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
\nEN300-112730-50mg
N-methylsulfamoyl chloride
10438-96-7 95.0%
50mg
$27.0 2022-10-09
Enamine
\nEN300-112730-500mg
N-methylsulfamoyl chloride
10438-96-7 95.0%
500mg
$91.0 2022-10-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004236-5g
Methylsulfamoyl Chloride
10438-96-7 >95%
5g
¥750.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004236-25g
Methylsulfamoyl Chloride
10438-96-7 >95%
25g
¥2500.00 2024-07-09
Enamine
EN300-112730-0.05g
N-methylsulfamoyl chloride
10438-96-7 95%
0.05g
$27.0 2023-10-26
Enamine
EN300-112730-0.5g
N-methylsulfamoyl chloride
10438-96-7 95%
0.5g
$91.0 2023-10-26
Enamine
EN300-112730-2.5g
N-methylsulfamoyl chloride
10438-96-7 95%
2.5g
$197.0 2023-10-26
Enamine
EN300-112730-5.0g
N-methylsulfamoyl chloride
10438-96-7 95%
5g
$330.0 2023-05-26
Enamine
EN300-112730-2500mg
N-methylsulfamoyl chloride
10438-96-7 95.0%
2500mg
$197.0 2022-10-09
Enamine
EN300-112730-1000mg
N-methylsulfamoyl chloride
10438-96-7 95.0%
1g
$118.0 2022-10-09

Methylsulfamoyl chloride 合成方法

Methylsulfamoyl chloride 関連文献

Methylsulfamoyl chlorideに関する追加情報

Recent Advances in Methylsulfamoyl Chloride (CAS: 10438-96-7) Research and Applications in Chemical Biology and Pharmaceutical Sciences

Methylsulfamoyl chloride (CAS: 10438-96-7) is a versatile chemical reagent widely used in the synthesis of sulfonamide derivatives, which are pivotal in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the preparation of bioactive molecules, including enzyme inhibitors, antimicrobial agents, and anticancer compounds. This research brief consolidates the latest findings on Methylsulfamoyl chloride, focusing on its synthetic applications, mechanistic insights, and emerging therapeutic potentials.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methylsulfamoyl chloride in the synthesis of novel sulfonamide-based HDAC (histone deacetylase) inhibitors. The researchers employed a one-pot reaction strategy, where Methylsulfamoyl chloride served as a sulfamoylation agent to introduce the sulfonamide moiety into the inhibitor scaffold. The resulting compounds exhibited potent inhibitory activity against HDAC isoforms, with IC50 values in the nanomolar range, suggesting their potential as epigenetic therapeutics for cancer treatment.

In the field of antimicrobial drug development, a recent Bioorganic & Medicinal Chemistry Letters report (2024) detailed the use of Methylsulfamoyl chloride to synthesize sulfonamide-linked quinolone hybrids. These hybrids displayed broad-spectrum antibacterial activity against multidrug-resistant strains, including MRSA and ESBL-producing E. coli. Mechanistic studies revealed that the sulfonamide group, introduced via Methylsulfamoyl chloride, enhanced bacterial dihydropteroate synthase (DHPS) binding affinity, thereby improving the compounds' efficacy.

Advancements in synthetic methodology have also been reported. A 2024 Organic Process Research & Development paper described a continuous-flow protocol for the safe and scalable production of Methylsulfamoyl chloride derivatives. This approach addressed the compound's moisture sensitivity and hazardous nature by minimizing human exposure and improving reaction control, achieving >90% yield with high purity (>98%). The developed method is particularly relevant for industrial-scale pharmaceutical manufacturing.

Emerging applications in radiopharmaceuticals have been explored in a 2023 Nuclear Medicine and Biology study, where Methylsulfamoyl chloride was used to synthesize [18F]-labeled sulfonamides for PET imaging. The radiotracers demonstrated excellent tumor uptake and retention in preclinical models, highlighting their potential for cancer diagnostics. The sulfamoylation reaction, facilitated by Methylsulfamoyl chloride, proved crucial for maintaining the radiochemical purity and stability of the tracers.

Safety and handling considerations remain an active research area. A 2024 Chemical Health and Safety review emphasized proper storage conditions (anhydrous, under inert atmosphere) and handling protocols for Methylsulfamoyl chloride, given its reactivity with moisture and potential for toxic gas release. Recent improvements in commercial packaging, including septum-sealed bottles and molecular sieve additives, have enhanced its stability for laboratory use.

The expanding applications of Methylsulfamoyl chloride underscore its importance in modern drug discovery. Future research directions may focus on developing greener synthetic approaches, exploring new therapeutic targets for sulfonamide derivatives, and further optimizing the compound's handling for industrial applications. The continued evolution of Methylsulfamoyl chloride chemistry promises to yield novel bioactive molecules addressing unmet medical needs.

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